Gpx4-IN-7

Ferroptosis Colon Cancer GPX4 Degradation

Researchers face inconsistent ferroptosis induction when using direct GPX4 inhibitors like RSL3 or ML210 due to resistance mechanisms. GPX4-IN-7 (Compound 31) offers a solution by promoting ubiquitin-mediated GPX4 degradation, a distinct mechanism of action that circumvents resistance seen with active-site inhibitors. - Sub-micromolar potency against HCT-116 colon cancer cells (IC₅₀ = 0.49 ± 0.02 μM) for robust in vitro studies. - In vivo efficacy validated in colon cancer xenograft models, making it suitable for preclinical oncology research. - Complements chloroacetamide-based inhibitors, providing a chemically distinct scaffold for exploring GPX4 biology.

Molecular Formula C25H23ClN4O4
Molecular Weight 478.9 g/mol
Cat. No. B12386673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpx4-IN-7
Molecular FormulaC25H23ClN4O4
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=C(C3=O)C4=C(NC5=CC=CC=C54)O)C(=O)CCl
InChIInChI=1S/C25H23ClN4O4/c26-12-20(31)30-9-7-14(8-10-30)13-27-24(33)15-5-6-19-17(11-15)23(32)22(28-19)21-16-3-1-2-4-18(16)29-25(21)34/h1-6,11,14,29,34H,7-10,12-13H2,(H,27,33)
InChIKeyGJBKICBGLWZAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPX4-IN-7: A Potent Indirubin-Derived GPX4 Degrader and Ferroptosis Inducer for Colon Cancer Research


GPX4-IN-7 (also designated Compound 31) is an indirubin derivative that functions as a ferroptosis inducer by promoting the ubiquitin-mediated degradation of glutathione peroxidase 4 (GPX4) [1]. It exhibits potent, sub-micromolar antitumor activity against HCT-116 colon cancer cells (IC₅₀ = 0.49 ± 0.02 μM) [1]. This mechanism distinguishes it from classic direct GPX4 inhibitors, offering a unique approach for modulating ferroptosis in oncology research [1].

Why Generic Substitution Fails: The Unique Degradation-Driven Mechanism of GPX4-IN-7


Generic substitution among GPX4 inhibitors is problematic because GPX4-IN-7 (Compound 31) operates through a distinct, ubiquitination-dependent degradation mechanism rather than competitive active-site inhibition employed by agents like RSL3 or ML210 [1]. This fundamental difference in mechanism of action can lead to divergent cellular and in vivo outcomes, including variations in efficacy in specific cancer models and the potential to overcome resistance mechanisms that limit direct inhibitors [1]. Therefore, experimental results and therapeutic potential cannot be assumed to be interchangeable with other in-class compounds.

Quantitative Differentiation of GPX4-IN-7: Evidence-Based Advantages for Scientific Selection


Superior Cytotoxic Potency in HCT-116 Colon Cancer Cells

GPX4-IN-7 (Compound 31) exhibits potent, sub-micromolar antitumor activity against HCT-116 colon cancer cells. Its cytotoxic potency (IC₅₀ = 0.49 ± 0.02 μM) represents a substantial improvement over the parent compound, indirubin, and establishes a strong baseline for further investigation in ferroptosis-sensitized colorectal cancer models [1].

Ferroptosis Colon Cancer GPX4 Degradation

Differentiated Mechanism of Action: Ubiquitin-Mediated GPX4 Degradation

GPX4-IN-7 (Compound 31) reduces cellular GPX4 protein levels by promoting its ubiquitination and subsequent proteasomal degradation [1]. This mechanism is distinct from direct GPX4 enzyme inhibitors like RSL3, ML162, and ML210, which primarily inactivate the enzyme's catalytic function [2].

Ferroptosis GPX4 Degrader Ubiquitination

In Vivo Tumor Growth Inhibition in Colon Cancer Xenograft Model

GPX4-IN-7 (Compound 31) demonstrated in vivo antitumor efficacy in a mouse xenograft model of colon cancer, significantly inhibiting tumor growth and reducing GPX4 protein expression within tumor tissues [1].

In Vivo Efficacy Colon Cancer Xenograft

Optimal Research and Preclinical Applications for GPX4-IN-7


Validated In Vitro and In Vivo Model for Colon Cancer Ferroptosis

Use GPX4-IN-7 as a potent, validated tool compound to induce ferroptosis in HCT-116 colon cancer models, where it exhibits an IC₅₀ of 0.49 ± 0.02 μM [1]. Its in vivo efficacy in a colon cancer xenograft model makes it suitable for preclinical studies exploring ferroptosis-targeted therapies for colorectal cancer [1].

Investigating GPX4 Degradation as an Alternative to Direct Inhibition

Employ GPX4-IN-7 to study the consequences of ubiquitin-mediated GPX4 degradation versus direct enzyme inhibition [1]. This application is particularly relevant for researchers seeking to understand and overcome resistance mechanisms that limit the efficacy of direct GPX4 inhibitors like RSL3 and ML210 [2].

Chemical Biology and Target Validation Studies

Utilize GPX4-IN-7 as a selective probe for validating the role of GPX4 in regulating ferroptosis in various cellular contexts [1]. Its distinct indirubin-derived scaffold provides a valuable chemical tool complementary to chloroacetamide-based inhibitors (e.g., ML162) and other direct inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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